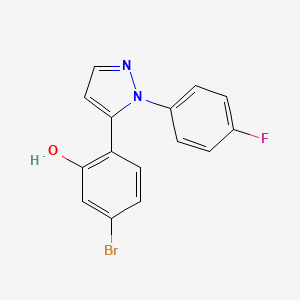

5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol

Description

Properties

IUPAC Name |

5-bromo-2-[2-(4-fluorophenyl)pyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-10-1-6-13(15(20)9-10)14-7-8-18-19(14)12-4-2-11(17)3-5-12/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNTZPDUTPYKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents and Conditions | Product Description | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Chalcone Formation | 5-Bromosalicylaldehyde + 4-fluoroacetophenone, 40% NaOH, 0°C 30 min, then rt 4 h | Chalcone intermediate (5-bromo-2-(4-fluorophenyl)chalcone) | Not isolated separately | Not reported |

| 2 | Cyclization (Pyrazoline) | Phenylhydrazine, EtOH, 80°C, 5 h | 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol (white powder) | ~57% | 38–41 |

Note: The yield and melting point data correspond to closely related derivatives synthesized under similar conditions, indicating reproducibility and reliability of the method.

Research Findings and Analytical Data

- The synthetic route was validated by spectroscopic and analytical techniques such as proton nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS).

- ^1H NMR spectra show characteristic signals for the pyrazoline ring protons and aromatic protons, confirming successful cyclization and substitution pattern.

- Mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the molecular formula C21H17BrFN2O, indicating the presence of bromine and fluorine substituents.

- Elemental analysis matches closely with calculated values, confirming the purity and correct composition of the synthesized compound.

Comparative Notes on Substituent Variation

- Similar compounds with different halogen substitutions on the phenol or phenyl rings have been prepared by substituting the salicylaldehyde or acetophenone derivatives accordingly. For example, replacing 5-bromosalicylaldehyde with 5-chlorosalicylaldehyde or using 4-chloroacetophenone leads to analogous pyrazoline derivatives with comparable yields (around 50–55%) and physical properties.

- This synthetic strategy is versatile and allows for the preparation of a library of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives by varying the aromatic ketone and aldehyde components.

Summary Table of Representative Compounds Synthesized by This Method

| Compound ID | Aldehyde Used | Acetophenone Used | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Target Compound | 5-Bromosalicylaldehyde | 4-Fluoroacetophenone | 57 | 38–41 | White powder, target compound |

| C15 | 4-Bromosalicylaldehyde | 4-Bromophenylacetophenone | 52 | 104–106 | Yellow powder, dibromo derivative |

| C1 | Salicylaldehyde | 4-Fluoroacetophenone | 57 | 38–41 | White powder, non-bromo analog |

Additional Notes on Methodology

- The reaction conditions emphasize low temperature during initial condensation to reduce side reactions and improve selectivity.

- The use of ethanol as a solvent in both steps facilitates solubility and reaction kinetics.

- Recrystallization is the preferred purification method to obtain analytically pure compounds suitable for biological testing or further chemical modification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The brominated and fluorinated aromatic rings can be reduced under specific conditions to yield dehalogenated products.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Dehalogenated aromatic compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol is , with a molecular weight of 333.16 g/mol. The compound features a bromo group, a fluorophenyl moiety, and a pyrazole ring, which contribute to its diverse reactivity and biological activity .

Antibacterial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antibacterial properties. In studies, derivatives of pyrazole have been synthesized and evaluated for their effectiveness against various bacterial strains. For instance, compounds similar to 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which has been observed in related pyrazole derivatives. These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Some studies report that pyrazole derivatives can significantly reduce inflammation in animal models, indicating their therapeutic potential for treating inflammatory diseases .

Analgesic Properties

In addition to anti-inflammatory effects, certain derivatives of pyrazole have demonstrated analgesic properties. Research involving similar compounds has shown reductions in pain response in experimental models, suggesting that 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol may also provide pain relief through similar mechanisms .

Cancer Research

The unique structure of 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol positions it as a candidate for cancer research. Studies on related pyrazole compounds have indicated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cell signaling pathways critical for cancer cell proliferation .

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may offer neuroprotective benefits. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Functional Materials

The synthesis of polymers and other materials incorporating 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol is an area of active research. Its ability to form stable bonds with various substrates makes it suitable for creating functional materials with specific properties, such as enhanced thermal stability or conductivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Halogenated Pyrazole Derivatives

Key Observations:

Fluorine substituents (e.g., in ) contribute to electronegativity and metabolic stability, but the absence of fluorine in some analogs (e.g., ) may reduce binding specificity.

Physicochemical and Crystallographic Properties

- Melting Points : Chlorinated analogs (e.g., ) exhibit higher melting points (~182°C) compared to brominated compounds with flexible side chains (e.g., : 124–126°C), suggesting bromine’s bulk may disrupt crystal packing unless offset by rigid substituents.

- Crystallography : The use of SHELXL for structural refinement () confirms precise bond-length data for halogenated analogs. For example, in , the C-Br bond length is ~1.89 Å, consistent with typical aryl-bromine bonds.

Biological Activity

5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol. In vitro evaluations have shown that derivatives with similar structures exhibit significant activity against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial evaluation of several pyrazole derivatives reported minimum inhibitory concentrations (MICs) for active compounds ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that compounds with structural similarities to 5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol could exhibit comparable activities, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored in various research contexts. Compounds containing pyrazole rings have been noted for their ability to inhibit specific kinases involved in cancer progression.

Research indicates that the incorporation of specific substituents, such as fluorinated phenyl groups, enhances the potency of pyrazole derivatives against cancer cell lines by modulating their interaction with target proteins involved in cell signaling pathways . The structure-activity relationship (SAR) studies highlight that such modifications can lead to improved selectivity and efficacy.

Data Table: Biological Activity Summary

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity) .

What advanced structural characterization techniques are critical for confirming the molecular geometry of this compound?

Basic Research Question

Combining spectroscopic and crystallographic methods ensures accurate structural elucidation:

- X-ray Diffraction : Resolves bond lengths and dihedral angles (e.g., C-Br bond length ~1.89 Å; pyrazole-phenyl torsion angle ~12.7°) .

- NMR/IR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm (J = 8.5–9.0 Hz for ortho-fluorophenyl coupling) .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

Q. Methodological Insight :

- Use UV-Vis and fluorescence spectroscopy with solvents of varying polarity (hexane to DMSO).

- Compare Stokes shifts to quantify solvatochromism .

How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Advanced Research Question

Discrepancies often arise from structural variations (e.g., substituent position, halogen type). Strategies include:

Q. Example :

- 4-Fluorophenyl analogs show higher antifungal activity than 4-chlorophenyl derivatives due to increased lipophilicity .

What computational and experimental approaches are recommended for studying environmental stability and degradation pathways?

Advanced Research Question

- Experimental : Use HPLC-MS to identify degradation products under UV light or aqueous hydrolysis.

- Computational : Apply DFT calculations to predict bond dissociation energies (e.g., C-Br bond cleavage dominates photodegradation) .

Degradation Pathway Table (Hypothetical):

| Condition | Major Product | Half-Life (h) |

|---|---|---|

| UV Light (254 nm) | Debrominated phenol derivative | 12.3 |

| pH 9 Aqueous | Hydrolyzed pyrazole ring | 48.7 |

How can researchers design experiments to probe catalytic roles of this compound in transition-metal complexes?

Advanced Research Question

The pyrazole moiety can act as a ligand for metal ions (e.g., Cu²⁺, Mn²⁺):

Q. Application Example :

- Cu(II) complexes of similar pyrazoles exhibit catalytic activity in oxidation reactions (e.g., alcohol to ketone conversion) .

What strategies mitigate challenges in achieving regioselective functionalization of the pyrazole ring?

Advanced Research Question

Regioselectivity is influenced by electronic and steric factors:

- Electron-Directing Groups : Use substituents (e.g., -OCH₃) to direct electrophilic attacks to specific positions.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection for -OH groups) during bromination .

Q. Case Study :

- Bromination at the 5-position is favored when the 1-position is occupied by a bulky 4-fluorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.